N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWDNJBJMVIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Hydroxylation and Carboxamide Formation: The hydroxyl group can be introduced via a hydroxylation reaction, and the carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
Pharmacological Properties
This compound exhibits various pharmacological activities that make it suitable for therapeutic applications:
- Anticancer Activity : Research has indicated that derivatives of thiazole compounds, including N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide, show promising anticancer properties. Specific studies have demonstrated that thiazole derivatives can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. For instance, compounds similar to this thiazole derivative exhibited IC50 values indicating effective cytotoxicity against these cell lines .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to possess anti-inflammatory properties, which are beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Therapeutic Applications
The therapeutic uses of this compound can be categorized as follows:
Table 1: Therapeutic Applications of Thiazole Derivatives
| Application | Description | Relevant Studies |
|---|---|---|
| Anticancer | Inhibits growth of various cancer cell lines | Studies showing IC50 values against MCF7 |
| Anti-inflammatory | Reduces inflammation in models of arthritis | Mechanistic studies on cytokine inhibition |
| Antimicrobial | Exhibits activity against bacterial strains | Research indicating broad-spectrum efficacy |
| Neuroprotective | Potential protective effects against neurodegenerative diseases | Studies highlighting neuroprotective effects |
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the anticancer effects of a series of thiazole derivatives, including this compound. The results demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for further development as a therapeutic agent .
- Inflammatory Disease Management : Another research project focused on the anti-inflammatory properties of thiazole compounds. The study revealed that these compounds significantly reduced markers of inflammation in animal models, supporting their use in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound shares the thiazole-4-carboxamide backbone with several analogs, but substituent variations dictate its physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparison
Pharmacological and Functional Insights
- Tmprss2 Inhibitors () : Pyrazole carboxamide analogs (e.g., 1-(2-Fluoro-5-methylphenyl)-N-[2-(4-fluorophenyl)-2-hydroxypropyl]-4-hydroxy-1H-pyrazole-3-carboxamide) target viral proteases. The thiazole core in the target compound may offer similar binding affinity but with distinct selectivity due to the furan substituent .
- The target compound’s lack of tautomerism may improve shelf-life compared to triazoles .
Physicochemical Properties
- Solubility : The hydroxypropyl-furan group likely increases aqueous solubility compared to halogenated (e.g., ) or alkoxy-substituted analogs ().
- Metabolic Stability : Fluorine/chlorine substituents in compounds enhance resistance to oxidative metabolism, whereas the target compound’s hydroxy group may necessitate prodrug design for oral efficacy .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : The furan moiety is synthesized from furfural through reactions that introduce the hydroxypropyl group.
- Thiazole Ring Construction : The thiazole ring can be formed through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The final step involves coupling the furan intermediate with the thiazole derivative to form the desired carboxamide structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, it has been evaluated against various cancer cell lines, displaying significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Induction of apoptosis |
| A549 | 0.39 | Autophagy induction |
| HCT116 | 0.01 | Inhibition of Aurora-A kinase |
These findings suggest that the compound may act through multiple pathways, including apoptosis and autophagy modulation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are key players in various inflammatory diseases.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Regulation of Autophagy : The compound induces autophagy, leading to the degradation of damaged organelles and proteins within cancer cells.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:
- Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to controls .
- Inflammation Model : In a rat model of arthritis, administration of the compound led to decreased levels of inflammatory markers and improved joint function .
Q & A
Q. Table 1. SAR of Key Analogs
| Compound Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Replacement of furan with thiophene | Anticancer: 12.3 → 45.7 | |
| Hydroxypropyl → Methylpropyl | Antimicrobial: 88% → 62% | |
| Phenyl → 4-Chlorophenyl | Antifungal: 5.2 → 2.1 |
How can researchers address stability and solubility challenges during formulation studies?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months; monitor degradation via LC-MS (e.g., hydrolysis of the carboxamide group) .
- Solubility enhancement : Use co-solvents (PEG-400) or nanoemulsions to achieve >1 mg/mL in PBS (pH 7.4) .
- Solid-state analysis : DSC/TGA identifies polymorphs with higher melting points (>150°C) for improved shelf life .
What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?
Answer:
- Combination index (CI) : Calculate using the Chou-Talalay method (e.g., CI < 1 indicates synergy with doxorubicin) .
- In vivo xenograft models : Administer compound + paclitaxel at 10 mg/kg; measure tumor volume reduction vs. monotherapy .
How should researchers validate off-target effects to ensure specificity in mechanistic studies?
Answer:
- Kinase profiling (Eurofins) : Screen against 100+ kinases; selectivity score <0.1 indicates minimal off-target binding .
- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target gene-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
